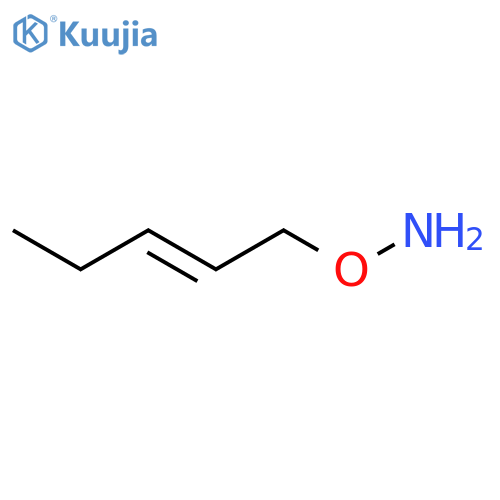

Cas no 1242164-84-6 (O-(pent-2-en-1-yl)hydroxylamine)

O-(pent-2-en-1-yl)hydroxylamine 化学的及び物理的性質

名前と識別子

-

- O-(pent-2-en-1-yl)hydroxylamine

- SCHEMBL3066595

- 1242164-84-6

- DTXSID301299267

- EN300-1764501

- SCHEMBL3066589

- O-(2E)-2-Penten-1-ylhydroxylamine

-

- インチ: 1S/C5H11NO/c1-2-3-4-5-7-6/h3-4H,2,5-6H2,1H3/b4-3+

- InChIKey: UDPXJEVWOGKLQE-ONEGZZNKSA-N

- SMILES: O(C/C=C/CC)N

計算された属性

- 精确分子量: 101.084063974g/mol

- 同位素质量: 101.084063974g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 2

- 重原子数量: 7

- 回転可能化学結合数: 3

- 複雑さ: 52

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 1

- 不確定化学結合立体中心数: 0

- XLogP3: 0.6

- トポロジー分子極性表面積: 35.2Ų

O-(pent-2-en-1-yl)hydroxylamine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1764501-5.0g |

O-(pent-2-en-1-yl)hydroxylamine |

1242164-84-6 | 5g |

$2650.0 | 2023-06-03 | ||

| Enamine | EN300-1764501-1g |

O-(pent-2-en-1-yl)hydroxylamine |

1242164-84-6 | 1g |

$914.0 | 2023-09-20 | ||

| Enamine | EN300-1764501-10g |

O-(pent-2-en-1-yl)hydroxylamine |

1242164-84-6 | 10g |

$3929.0 | 2023-09-20 | ||

| Enamine | EN300-1764501-0.5g |

O-(pent-2-en-1-yl)hydroxylamine |

1242164-84-6 | 0.5g |

$877.0 | 2023-09-20 | ||

| Enamine | EN300-1764501-2.5g |

O-(pent-2-en-1-yl)hydroxylamine |

1242164-84-6 | 2.5g |

$1791.0 | 2023-09-20 | ||

| Enamine | EN300-1764501-0.1g |

O-(pent-2-en-1-yl)hydroxylamine |

1242164-84-6 | 0.1g |

$804.0 | 2023-09-20 | ||

| Enamine | EN300-1764501-1.0g |

O-(pent-2-en-1-yl)hydroxylamine |

1242164-84-6 | 1g |

$914.0 | 2023-06-03 | ||

| Enamine | EN300-1764501-10.0g |

O-(pent-2-en-1-yl)hydroxylamine |

1242164-84-6 | 10g |

$3929.0 | 2023-06-03 | ||

| Enamine | EN300-1764501-5g |

O-(pent-2-en-1-yl)hydroxylamine |

1242164-84-6 | 5g |

$2650.0 | 2023-09-20 | ||

| Enamine | EN300-1764501-0.25g |

O-(pent-2-en-1-yl)hydroxylamine |

1242164-84-6 | 0.25g |

$840.0 | 2023-09-20 |

O-(pent-2-en-1-yl)hydroxylamine 関連文献

-

Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92

-

Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346

-

Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560

-

Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410

-

Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070

-

Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009

-

Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260

-

Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

O-(pent-2-en-1-yl)hydroxylamineに関する追加情報

O-(pent-2-en-1-yl)hydroxylamine (CAS No. 1242164-84-6): An Overview of Its Properties, Applications, and Recent Research Developments

O-(pent-2-en-1-yl)hydroxylamine (CAS No. 1242164-84-6) is a versatile compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, also known as O-(2-pentenyl)hydroxylamine, is characterized by its unique chemical structure and properties, which make it a valuable reagent in various applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with O-(pent-2-en-1-yl)hydroxylamine.

Chemical Properties and Structure

O-(pent-2-en-1-yl)hydroxylamine is an organic compound with the molecular formula C5H11NO. It consists of a hydroxylamine group (−NHOH) attached to a 2-pentenyl chain. The presence of the double bond in the pentenyl chain imparts unique reactivity and stability to the molecule. The compound is typically a colorless liquid at room temperature and exhibits moderate solubility in water and polar organic solvents. Its molecular weight is approximately 97.15 g/mol.

Synthesis Methods

The synthesis of O-(pent-2-en-1-yl)hydroxylamine can be achieved through various routes, each with its own advantages and limitations. One common method involves the reaction of 2-pentenyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction proceeds via nucleophilic substitution, yielding the desired product with high purity and yield.

Another approach involves the reduction of 2-pentenoyl chloride using hydroxylamine in an appropriate solvent. This method is particularly useful for large-scale production due to its simplicity and cost-effectiveness. Recent advancements in catalytic methods have also led to more efficient and environmentally friendly synthesis routes, such as the use of transition metal catalysts to promote selective reduction reactions.

Biological Activities and Applications

O-(pent-2-en-1-yl)hydroxylamine has been studied for its potential biological activities and applications in pharmaceutical research. One of its notable properties is its ability to act as a reducing agent, which makes it useful in various biochemical assays and reactions. For instance, it can be employed to reduce disulfide bonds in proteins, facilitating protein folding studies and structural analysis.

In addition to its reducing properties, O-(pent-2-en-1-yl)hydroxylamine has shown promise as a precursor for the synthesis of more complex molecules with therapeutic potential. Recent studies have explored its use in the development of novel drugs for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier and its low toxicity profile make it an attractive candidate for further investigation.

Recent Research Developments

The field of O-(pent-2-en-1-yl)hydroxylamine research is rapidly evolving, with new findings being reported regularly. One area of significant interest is its role in redox biology and oxidative stress. Researchers have discovered that O-(pent-2-en-1-yl)hydroxylamine can modulate redox signaling pathways in cells, potentially offering new avenues for therapeutic intervention in diseases characterized by oxidative stress.

A study published in the Journal of Medicinal Chemistry highlighted the use of O-(pent-2-en-1-yl)hydroxylamine as a key intermediate in the synthesis of novel antioxidants with enhanced efficacy compared to existing compounds. These antioxidants have shown promising results in preclinical trials for treating cardiovascular diseases and age-related disorders.

In another line of research, scientists have investigated the potential of O-(pent-2-en-1-yl)hydroxylamine as a scaffold for designing small molecules that can target specific protein-protein interactions (PPIs). PPIs are critical for many cellular processes, and their dysregulation is implicated in various diseases. By leveraging the unique structural features of O-(pent-2-en-1-yl)hydroxylamine, researchers have developed inhibitors that selectively disrupt specific PPIs, opening up new possibilities for drug discovery.

Conclusion

In conclusion, O-(pent-2-en-1-yl)hydroxylamine (CAS No. 1242164-84-6) is a multifaceted compound with a wide range of applications in chemistry, biology, and pharmaceutical research. Its unique chemical properties make it an invaluable reagent for various synthetic processes and biological assays. Recent advancements in synthesis methods and biological studies have further expanded its potential uses, particularly in drug development and redox biology. As research continues to uncover new insights into this compound's properties and applications, O-(pent-2-en-1-yl)hydroxylamine is poised to play an increasingly important role in advancing scientific knowledge and improving human health.

1242164-84-6 (O-(pent-2-en-1-yl)hydroxylamine) Related Products

- 2229249-32-3(5-cyclopropylhexan-1-amine)

- 1805310-04-6(4-(Trifluoromethoxy)-2,3,6-trihydroxypyridine)

- 2163819-25-6(tert-butyl (5Z)-5-(2-methoxy-2-oxoethylidene)-2-methylpiperidine-1-carboxylate)

- 1705218-73-0(7-(thiophen-2-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-thiazepane)

- 1189886-32-5(N-(4-bromophenyl)-2-[2-(3-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide)

- 263844-80-0(Lup-20(29)-en-28-oicacid, 3-(acetyloxy)-27-hydroxy-, methyl ester, (3a)- (9CI))

- 80122-78-7(4-Ethenyl-2-iodophenol)

- 15251-47-5(Anabasine Hydrochloride)

- 892759-37-4(3-3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl-8-ethoxy-2H-chromen-2-one)

- 1805026-33-8(Ethyl 3-cyano-5-(difluoromethyl)-4-nitropyridine-2-acetate)